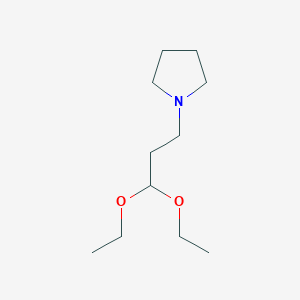

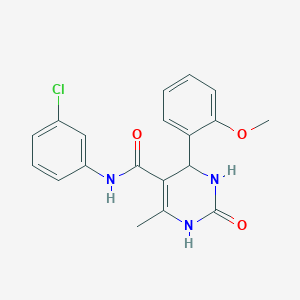

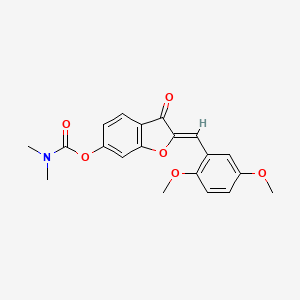

![molecular formula C13H14ClNO3S B2937374 ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate CAS No. 303987-52-2](/img/structure/B2937374.png)

ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Effects on Vascular Systems

Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate, found in compounds like CRD-401 and diltiazem, exhibits significant pharmacological properties, particularly in vascular systems. Studies have demonstrated its potent vasodilator action, particularly on coronary and femoral arteries, with a noted stereospecificity for the d-cis-isomer (CRD-401), suggesting its effects are mediated by direct action on blood vessels (Nagao et al., 1972). Further research on diltiazem highlighted its ability to influence coronary circulation without significantly altering coronary blood flow resistance in hearts with experimental coronary sclerosis, indicating a nuanced interaction with vascular systems (Saito et al., 1977).

Structural and Synthetic Studies

The structural elucidation and synthetic pathways involving this compound derivatives have been extensively studied, providing insights into their potential applications in medicinal chemistry. Rafalko et al. (1993) detailed the crystal structure of a substituted derivative, offering a foundational understanding of its chemical behavior and potential for further derivative synthesis (Rafalko, Fryer, & Kudzma, 1993). Additionally, synthesis routes have evolved to explore the broader utility of these compounds in creating novel therapeutic agents, as demonstrated by Abe et al. (1990), who developed methodologies leading to new structural variants with potential pharmacological applications (Abe, Ishikawa, Hayashi, & Miura, 1990).

Chemoinformatics and Molecular Docking Studies

The role of this compound derivatives extends into chemoinformatics, where receptor 1, a benzothiazole-based receptor, demonstrated selective sensing capabilities for Cu2+ and Hg2+ in semi-aqueous media. This highlights its potential in environmental monitoring and toxicity studies. The fluorescent emission of receptor 1 was significantly quenched by these ions, indicating a strong binding affinity and specificity. This work is complemented by molecular docking studies to further understand the interaction mechanisms at a molecular level (Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015).

Wirkmechanismus

Target of Action

Similar compounds with indole and imidazole scaffolds have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, indicating that they can have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

ethyl 2-(7-chloro-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S/c1-2-18-13(17)8-15-10-7-9(14)3-4-11(10)19-6-5-12(15)16/h3-4,7H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRLVJNXJRMUEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CCSC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

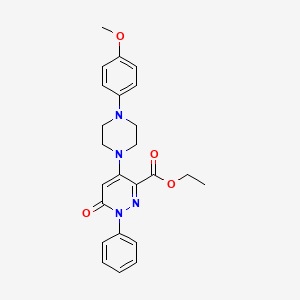

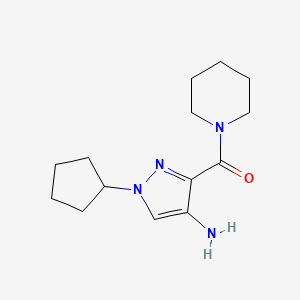

![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)

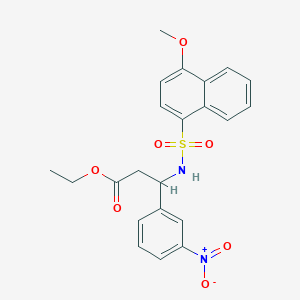

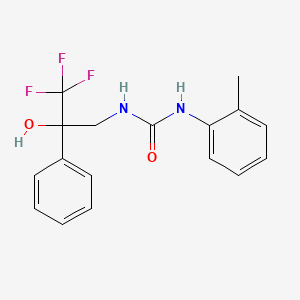

![N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2937300.png)

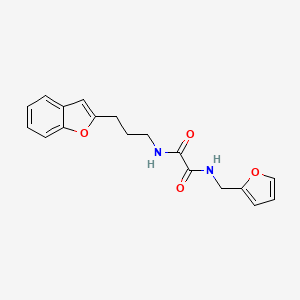

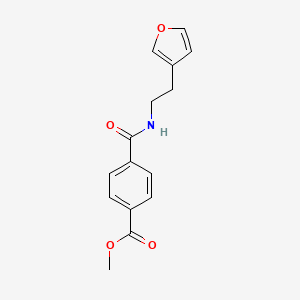

![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)

![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)